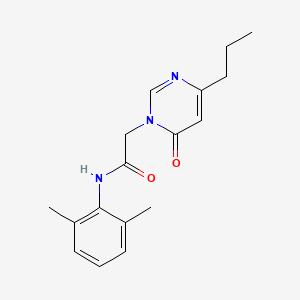![molecular formula C19H18F2O6 B2750628 3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid CAS No. 379725-35-6](/img/structure/B2750628.png)
3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of organic acid, specifically a type of propenoic acid, which is a class of compounds that includes acrylic acids and their derivatives . It contains multiple methoxy (-OCH3) and difluoromethoxy (-OCHF2) groups attached to phenyl rings, which are characteristic of a variety of organic compounds with diverse properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves two phenyl rings (aromatic rings of carbon atoms) with various substituents, including methoxy and difluoromethoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by factors such as its molecular structure, the nature of its functional groups, and its stereochemistry .Wissenschaftliche Forschungsanwendungen
Structural Investigations and Synthesis Techniques
Research on structurally related compounds, such as those with methoxy and difluoromethoxy groups, provides insights into how substitutions affect molecular properties and potential applications. For instance, the structural characterization of similar enoic acids through X-ray crystallography, spectroscopic methods, and quantum chemical calculations reveals the significance of intramolecular and intermolecular interactions, which can influence the compound's stability, reactivity, and potential as a research tool in materials science and molecular engineering (Venkatesan et al., 2016).
Antioxidant Activities
Research on hydroxycinnamic acid derivatives, which share a phenylpropenoic acid backbone with the compound , indicates that the positions and types of substituents (e.g., methoxy groups) significantly affect their radical-scavenging activities. Such studies are crucial in understanding the antioxidant potential of these compounds, which could be relevant in designing novel antioxidants for use in food science, cosmetics, and pharmaceuticals (Kong et al., 2004).
Materials Science Applications
The synthesis and reactions of compounds with methoxy and enoic acid functionalities have been explored for their potential applications in materials science. For example, studies on the thermal cyclization of similar esters have led to the discovery of new compounds due to nucleophilic substitution, which could have implications for the synthesis of novel materials or as intermediates in organic synthesis (Pimenova et al., 2003).
Molecular and Crystal Structures
Investigations into the molecular and crystal structures of matrices for MALDI-TOF-MS, such as sinapinic acid, which shares functional group similarities with the compound of interest, help in understanding how these compounds can be used in mass spectrometry, aiding in the development of better analytical tools for proteomics and small molecule analysis (Qian & Huang, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2O6/c1-24-14-7-5-12(10-17(14)26-3)13(18(22)23)8-11-4-6-15(27-19(20)21)16(9-11)25-2/h4-10,19H,1-3H3,(H,22,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYYMQQANNDTRE-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC(=C(C=C2)OC(F)F)OC)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C2=CC(=C(C=C2)OC(F)F)OC)/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)
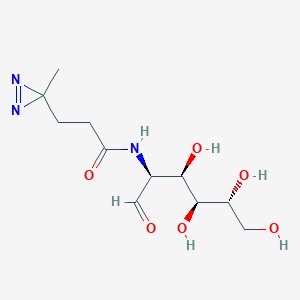
![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)


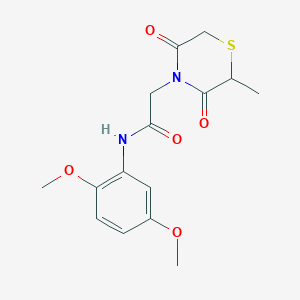
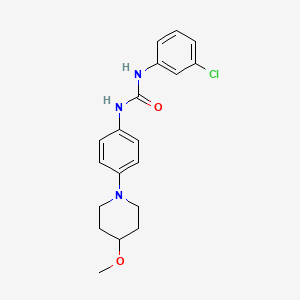
![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2750557.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide](/img/structure/B2750558.png)

![N-(sec-butyl)-1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)
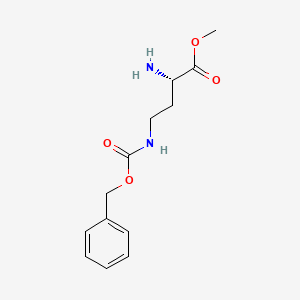
![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)
